molecular formula C12H18N6OS2 B5626935 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5626935
M. Wt: 326.4 g/mol
InChI Key: RKADJDJKAFBVDF-UHFFFAOYSA-N
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Description

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound featuring a hybrid structure incorporating two privileged pharmacophores in medicinal chemistry: the 1,2,4-triazole and the 1,3,4-thiadiazole ring. The molecule consists of an acetamide linker bridging a 5-ethyl-4H-1,2,4-triazole moiety and a 5-(2-methylpropyl)-1,3,4-thiadiazole unit. The 1,2,4-triazole nucleus is extensively documented as a biologically important agent, with derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties . Concurrently, the 1,3,4-thiadiazole scaffold is known for its significant role in central nervous system (CNS) drug discovery; its derivatives can prevent neuronal firing in the brain via the GABAA pathway, indicating strong potential for anticonvulsant applications . The high aromaticity and the presence of the =N-C-S- moiety in these rings contribute to great in vivo stability and facilitate strong interactions with biological targets, allowing such compounds to potentially cross the blood-brain barrier . This molecular architecture, particularly the combination of these two heterocyclic systems, makes this compound a valuable chemical tool for researchers investigating new therapeutic agents, especially in the fields of neurology and infectious diseases. The compound is provided for research and development purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6OS2/c1-4-8-13-11(17-15-8)20-6-9(19)14-12-18-16-10(21-12)5-7(2)3/h7H,4-6H2,1-3H3,(H,13,15,17)(H,14,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKADJDJKAFBVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

Medicinal Chemistry

  • Antifungal Activity :
    • The triazole moiety in the compound is known for its antifungal properties. Studies have shown that compounds containing triazole rings can inhibit the growth of various fungal pathogens by targeting the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis .
    • Case Study : Research indicated that derivatives of triazoles exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus, making them potential candidates for developing new antifungal agents .
  • Antioxidant Properties :
    • The compound has been evaluated for its antioxidant capabilities. The presence of the thiadiazolyl group enhances its ability to scavenge free radicals and reduce oxidative stress.
    • Experimental Findings : In comparative studies, the compound demonstrated a higher antioxidant capacity than traditional antioxidants like butylated hydroxytoluene (BHT), suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems .
  • Cancer Research :
    • Preliminary studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
    • Research Insight : A study highlighted that triazole derivatives could inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .

Agricultural Applications

  • Pesticidal Activity :
    • The compound's structure suggests potential use as a pesticide or herbicide. Its thiadiazole component may confer herbicidal properties by disrupting metabolic pathways in target plants.
    • Field Trials : Initial field trials have shown promising results in controlling weed populations while being less toxic to non-target species compared to conventional herbicides.
  • Plant Growth Regulation :
    • Some derivatives of triazoles are known to act as growth regulators in plants. This compound may enhance plant growth and yield by modulating hormonal pathways.
    • Agronomic Studies : Experiments have shown improved root development and increased biomass in treated plants, indicating its potential as a biostimulant .

Materials Science

  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.
    • Application Examples : Polymers modified with triazole derivatives have been explored for applications in coatings and composites due to their improved resistance to degradation.
  • Nanotechnology :
    • Research is ongoing into the use of this compound in synthesizing nanoparticles with specific functionalities for drug delivery systems.
    • Nanoparticle Development : Studies suggest that nanoparticles functionalized with triazole compounds can improve targeting efficiency and reduce side effects in therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with analogs from the evidence, focusing on substituents, molecular weight, and melting points:

Compound Name/ID Thiadiazole Substituent Triazole Substituent Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 5-(2-methylpropyl) 5-ethyl ~350 (estimated) Not reported -
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide () 5-Ethyl 4-prop-2-enyl, 5-pyridin-2-yl 387.48 Not reported
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[[5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide () 5-Cyclohexyl 5-ethylthiophen-3-yl, 4-methyl 448.63 Not reported
5g : N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide () 5-Ethylthio Phenoxy group (2-isopropyl-5-methyl) ~368 (estimated) 168–170
8t : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () 5-Chloro-2-methylphenyl 1H-Indol-3-ylmethyl (oxadiazole) 428.5 Not reported
Key Observations:
  • Substituent Effects : Bulky groups (e.g., cyclohexyl in ) increase molecular weight and may reduce solubility, while smaller alkyl groups (ethyl, methylpropyl) enhance lipophilicity .
  • Melting Points: Compounds with aromatic phenoxy groups (e.g., 5g in ) exhibit higher melting points (~168–170°C) compared to aliphatic analogs, likely due to enhanced crystallinity .
Enzyme Inhibition
  • Lipoxygenase (LOX) and Cholinesterase Inhibition : Compounds like 8t () with indole moieties show moderate LOX inhibition (IC₅₀ ~50–100 µM), attributed to π-π interactions with enzyme active sites .
  • α-Glucosidase Inhibition : Thiadiazole-triazole hybrids with electron-withdrawing groups (e.g., nitro in 8v , ) exhibit enhanced activity (~60% inhibition at 100 µM) .
Anti-Inflammatory Activity
  • Anti-Exudative Activity : Triazole-thiadiazole acetamides (e.g., ) demonstrate comparable efficacy to diclofenac sodium (8 mg/kg) at 10 mg/kg, likely via COX-2 inhibition .
SAR Trends:
  • Electron-Deficient Triazoles : Substituents like pyridinyl () or thiophene () improve metabolic stability and target binding .
  • Thiadiazole Modifications : Isobutyl groups (as in the target compound) may enhance membrane permeability due to increased hydrophobicity.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?

The synthesis involves:

  • Thiol coupling : Reacting a triazole-thiol intermediate with a chloroacetamide derivative in ethanol/alkaline conditions .
  • Amide bond formation : Using carbodiimide-based coupling agents or nucleophilic substitution . Optimization includes adjusting temperature (reflux vs. room temperature), solvent polarity (DMF for solubility), and stoichiometric ratios. Reaction progress is monitored via TLC and confirmed by NMR .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Spectroscopy : ¹H/¹³C NMR for functional group assignment (e.g., sulfanyl, acetamide), IR for S-H or N-H stretches, and LC-MS for molecular ion verification .
  • Elemental analysis : Confirms empirical formula accuracy .

Q. What initial biological screening assays are recommended for this compound?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory potential) .

Advanced Research Questions

Q. How can synthetic yield and purity be improved for scalable production?

  • Design of Experiments (DOE) : Systematically vary temperature, solvent (e.g., ethanol vs. DMF), and catalyst loading .
  • Purification : Use column chromatography with gradient elution or recrystallization from ethanol/water mixtures .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, incubation time) .
  • Computational validation : Use PASS (Prediction of Activity Spectra) and molecular docking to predict target interactions and prioritize assays .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the ethyl group on the triazole or 2-methylpropyl on the thiadiazole to alter lipophilicity .
  • Bioisosteric replacement : Replace the sulfanyl group with selenyl or oxygen analogs to study electronic effects .

Q. What in silico methods are effective for predicting pharmacokinetic and toxicity profiles?

  • ADMET prediction : Use tools like SwissADME or pkCSM to assess absorption, CYP450 metabolism, and hERG inhibition .
  • Molecular dynamics simulations : Study binding stability with target proteins (e.g., EGFR for anticancer activity) .

Q. How to evaluate in vivo efficacy and pharmacokinetics?

  • Rodent models : Administer via oral/IP routes and measure plasma concentration (HPLC/MS) to calculate bioavailability .
  • Tissue distribution : Radiolabel the compound and track accumulation in target organs .

Q. How to analyze chemical stability under varying storage and physiological conditions?

  • Stress testing : Expose to UV light (photostability), acidic/basic buffers (hydrolysis), and elevated temperatures (thermal degradation) .
  • HPLC monitoring : Quantify degradation products over time .

Q. What strategies elucidate the mechanism of action (MoA)?

  • Enzyme kinetics : Measure inhibition constants (Kᵢ) for putative targets (e.g., DHFR for antimicrobial activity) .
  • Protein binding assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify affinity .

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